molecular formula C7H4BrIN2O B3295000 4-Bromo-3-iodo-1H-indazol-6-OL CAS No. 887568-93-6

4-Bromo-3-iodo-1H-indazol-6-OL

Cat. No.: B3295000
CAS No.: 887568-93-6
M. Wt: 338.93 g/mol
InChI Key: ZXEDXBNQPYGPFH-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-indazol-6-OL is a halogenated indazole derivative characterized by a hydroxyl group at position 6, bromine at position 4, and iodine at position 2. The indazole scaffold is a bicyclic aromatic heterocycle with two adjacent nitrogen atoms, making it a privileged structure in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2O/c8-4-1-3(12)2-5-6(4)7(9)11-10-5/h1-2,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEDXBNQPYGPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-1H-indazol-6-OL typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.

    Bromination and Iodination: The benzene derivative undergoes bromination and iodination reactions to introduce the bromine and iodine atoms at the desired positions.

    Cyclization: The brominated and iodinated intermediate is then subjected to cyclization reactions to form the indazole ring. This step often involves the use of a base and a suitable solvent.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 6th position of the indazole ring through hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and iodination processes, followed by cyclization and hydroxylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-1H-indazol-6-OL can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the indazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted indazole derivatives with various functional groups.

    Oxidation Reactions: Carbonyl compounds such as ketones or aldehydes.

    Reduction Reactions: Dehalogenated indazole derivatives or reduced indazole rings.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-iodo-1H-indazol-6-OL serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in:

  • Anticancer Activity : Various studies have indicated that indazole derivatives can inhibit specific kinases associated with cancer progression. For instance, compounds derived from indazoles have been reported to inhibit Polo-like kinase 4 (PLK4), which is crucial for cell division and tumor growth .
  • Anti-inflammatory Effects : Research indicates that some indazole derivatives can modulate inflammatory pathways, providing potential therapeutic avenues for treating inflammatory diseases .

Biological Studies

The compound is utilized in biological assays to investigate its effects on cellular pathways:

  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit enzymes involved in critical signaling pathways. For example, it has been evaluated for its inhibitory effects on various kinases, which play roles in cancer and other diseases .

Chemical Synthesis

This compound acts as an intermediate in the synthesis of more complex heterocyclic compounds, allowing researchers to explore new chemical entities with diverse functionalities.

Material Science

Research is ongoing into the use of this compound in developing novel materials. Its unique properties may lead to advancements in creating materials with specific electronic or optical characteristics.

Case Studies and Research Findings

Several studies highlight the potential of indazole derivatives:

  • Antitumor Activity : A study reported that derivatives based on indazoles showed effectiveness against PLK4, with some compounds demonstrating single-digit nanomolar inhibition against tumor growth in mouse models .
  • Inhibition of Kinases : Research has shown that certain synthesized indazole compounds exhibit strong inhibitory activity against pan-Pim kinases, which are implicated in various cancers .
  • IDO1 Inhibition : A novel series of indazole derivatives were evaluated for their ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune escape in tumors. Some compounds displayed significant inhibitory activities, suggesting their potential as immunotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromo-3-iodo-1H-indazol-6-OL and related indazole derivatives, based on the provided evidence:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Properties References
This compound C₇H₄BrIN₂O Br (C4), I (C3), OH (C6) ~339.93 g/mol Potential kinase inhibitor; halogen-rich scaffold for Suzuki coupling Hypothetical
4-Bromo-6-nitro-1H-indazole C₇H₄BrN₃O₂ Br (C4), NO₂ (C6) 257.03 g/mol Intermediate in agrochemical synthesis; nitration studies
6-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂ Br (C6), F (C4) 229.03 g/mol Fluorinated analog for PET imaging probes; antimicrobial activity
Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate C₁₀H₇BrIN₂O₂ Br (C6), I (C3), COOCH₃ (C4) 408.99 g/mol Esterified derivative for metal-catalyzed reactions
Compound 16 (Molecules, 2013) C₂₅H₂₄Br₂N₄O₃S Br (C4), SO₂NH₂ (C-sulfonamide) 620.36 g/mol COX-2 inhibition; antitumor activity

Key Findings:

Substituent Effects on Reactivity: The hydroxyl group in this compound distinguishes it from nitro (e.g., 4-Bromo-6-nitro-1H-indazole) or fluoro (e.g., 6-Bromo-4-fluoro-1H-indazole) analogs. The dual halogens (Br and I) in the target compound may increase steric hindrance but also improve electrophilicity, favoring cross-coupling reactions over mono-halogenated analogs .

Biological Activity :

  • Compound 16 (from ) demonstrates COX-2 inhibitory activity due to its sulfonamide group, a feature absent in this compound. This highlights the importance of sulfonamide moieties in targeting enzymatic pathways .
  • Fluorinated indazoles (e.g., 6-Bromo-4-fluoro-1H-indazole) are prioritized in radiopharmaceuticals due to fluorine-18’s utility in PET imaging, whereas iodinated derivatives may find use in heavy-atom crystallography .

Synthetic Utility :

  • Methyl esters (e.g., Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate) are common intermediates for further functionalization, whereas the hydroxyl group in the target compound could enable direct conjugation with biomolecules via esterification or etherification .

Q & A

Q. What controls are critical when evaluating this compound in kinase inhibition assays?

  • Methodological Answer :
  • Positive Controls : Staurosporine (pan-kinase inhibitor) and substrate-only wells.
  • Negative Controls : Unmodified indazole core (to isolate halogen effects).
  • Counter-Screens : Test against off-target kinases (e.g., PKA, PKC) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-iodo-1H-indazol-6-OL
Reactant of Route 2
4-Bromo-3-iodo-1H-indazol-6-OL

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